molecular formula C7H3ClO2S2 B1588100 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid CAS No. 39244-08-1

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid

Cat. No.: B1588100
CAS No.: 39244-08-1
M. Wt: 218.7 g/mol
InChI Key: GCQFYYGUNYJMNY-UHFFFAOYSA-N
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Description

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H3ClO2S2 and a molecular weight of 218.68 g/mol This compound is part of the thienothiophene family, characterized by a fused ring system containing both sulfur and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid typically involves the chlorination of thieno[2,3-b]thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the thienothiophene ring . Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chlorination reactions under optimized conditions to maximize yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

    Reduction Reactions: Reduction can be used to remove the chlorine atom or to alter the oxidation state of the sulfur atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thienothiophene derivatives, while oxidation with hydrogen peroxide can introduce sulfoxide or sulfone groups.

Scientific Research Applications

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorothiophene-2-carboxylic acid: A related compound with a similar structure but lacking the fused thienothiophene ring system.

    3-Chlorobenzo[b]thiophene-2-carboxylic acid: Another similar compound with a benzothiophene ring system instead of the thienothiophene structure.

Uniqueness

3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for the synthesis of novel compounds and materials with specific desired properties .

Properties

IUPAC Name

4-chlorothieno[2,3-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClO2S2/c8-4-3-1-2-11-7(3)12-5(4)6(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQFYYGUNYJMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407088
Record name 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39244-08-1
Record name 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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